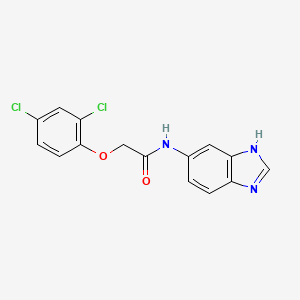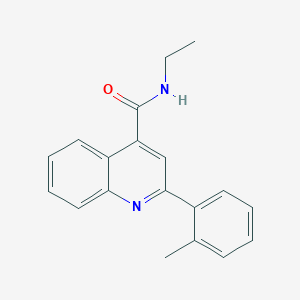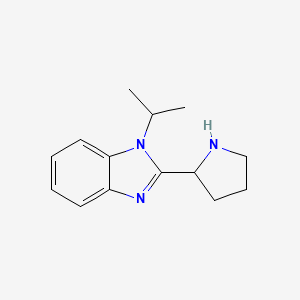![molecular formula C18H21NO4 B10980872 2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B10980872.png)
2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol . It is a benzamide derivative characterized by the presence of methoxy groups and a phenylethyl substituent.
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-methoxyphenethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide can be compared with similar compounds such as:
6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Another benzamide derivative with similar structural features but different biological activities.
2,6-Dimethoxy-4-methylphenol: A related compound with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of methoxy and phenylethyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21NO4/c1-21-14-9-7-13(8-10-14)11-12-19-18(20)17-15(22-2)5-4-6-16(17)23-3/h4-10H,11-12H2,1-3H3,(H,19,20) |
InChI Key |
QOKITMCKOLZMGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10980795.png)
![ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate](/img/structure/B10980796.png)

![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10980823.png)
![2-{(2E)-2-[(1-propyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B10980826.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10980842.png)
![N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10980850.png)

![N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B10980859.png)
![1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10980868.png)
![methyl (2E)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10980876.png)
![N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10980877.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide](/img/structure/B10980884.png)

